Product packaging for Scutellarin-7-diglucosidic acid(Cat. No.:CAS No. 150641-65-9)

Scutellarin-7-diglucosidic acid

Cat. No.: B12098297
CAS No.: 150641-65-9
M. Wt: 638.5 g/mol
InChI Key: IBLZNWWZRXJQAK-DBFWEQBMSA-N
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Description

Classification and Structural Context within Flavone (B191248) Glycosides

Scutellarin-7-diglucosidic acid belongs to the flavone subgroup of flavonoids, a large class of polyphenolic secondary metabolites found in plants. medchemexpress.comimmunomart.com Flavones are characterized by a backbone of 2-phenyl-1,4-benzopyrone. The structure of this compound is distinguished by the attachment of two glucuronic acid moieties to the scutellarein (B1681691) aglycone at the 7-position. nih.govresearchgate.net This glycosylation significantly influences the compound's solubility and potential biological interactions. Its aglycone, scutellarein, is a trihydroxyflavone. nih.gov

Natural Occurrence and Primary Botanical Sources

This compound is primarily isolated from the purple leaves of Perilla ocimoides var. Crispa, a variety of perilla. medchemexpress.comimmunomart.com Perilla, a plant widely cultivated in Asian countries like China, Japan, and Korea, has a long history of use in traditional medicine and as a culinary herb. nih.govmdpi.com While scutellarin (B1681692), a related compound, is found in various Scutellaria species, this compound is specifically noted for its presence in this particular perilla variety. wikipedia.org

Methodologies for Initial Structural Elucidation and Confirmation

The initial identification and structural confirmation of this compound from its natural sources involve a series of sophisticated analytical techniques. The process typically begins with the extraction of compounds from the plant material, followed by purification using chromatographic methods. frontiersin.orgnih.gov

Key methodologies for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the precise arrangement of atoms within the molecule, including the points of glycosidic linkages.

Mass Spectrometry (MS): Techniques such as High-Resolution Mass Spectrometry (HRMS) are employed to ascertain the exact molecular weight and elemental composition of the compound. mdpi.com

Infrared (IR) Spectroscopy: This method helps to identify the functional groups present in the molecule. frontiersin.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the flavonoid structure.

Through the combined application of these methods, researchers have been able to definitively establish the structure of this compound. nih.gov

Rationale for Academic Investigation within Flavonoid Research

The academic interest in this compound stems from several key areas within flavonoid research. Flavonoids, as a class, are known for a wide range of biological activities, and understanding the specific properties of individual compounds is a major research focus.

The investigation into this compound is driven by:

Exploring Structure-Activity Relationships: By comparing the properties of this compound to its aglycone, scutellarein, and its mono-glucuronide counterpart, scutellarin, researchers can gain insights into how glycosylation affects biological activity. nih.gov Studies have shown that the aglycone form, scutellarein, may possess stronger antioxidant activity than its glycosylated forms. nih.gov

Investigating Potential Health Benefits: Scutellarin, a closely related compound, has been studied for its potential hepatoprotective and neuroprotective effects, as well as its role in cardiovascular health. wikipedia.orgfrontiersin.org This provides a strong rationale for investigating whether this compound exhibits similar or unique biological properties.

Understanding Plant Metabolism and Function: The presence of this specific diglucosidic acid in Perilla ocimoides var. Crispa raises questions about its role in the plant's physiology, such as defense mechanisms or pigmentation. Research has indicated that flavonoids can play a role in regulating plant growth, as seen with scutellarin's positive effect on root length. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26O18 B12098297 Scutellarin-7-diglucosidic acid CAS No. 150641-65-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

150641-65-9

Molecular Formula

C27H26O18

Molecular Weight

638.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H26O18/c28-8-3-1-7(2-4-8)10-5-9(29)13-11(41-10)6-12(14(30)15(13)31)42-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-28,30-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1

InChI Key

IBLZNWWZRXJQAK-DBFWEQBMSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O

Origin of Product

United States

Biosynthesis of Scutellarin 7 Diglucosidic Acid

Elucidation of Precursor Metabolic Pathways in Plantae (e.g., Phenylpropanoid and Flavonoid Pathways)

The journey to scutellarin (B1681692) begins in the general phenylpropanoid pathway, a central route in plants for synthesizing a wide array of secondary metabolites. nih.govfrontiersin.org The starting precursor for scutellarin biosynthesis is the amino acid L-phenylalanine. researchgate.net This pathway provides the basic carbon skeleton for the flavonoid structure.

The process initiates with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. mdpi.com This molecule is subsequently activated to p-coumaroyl-CoA, a key intermediate that bridges the phenylpropanoid pathway with the flavonoid biosynthesis pathway. nih.govnih.gov

In the flavonoid pathway, p-coumaroyl-CoA is condensed with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (B49325). nih.gov This chalcone is then isomerized to the flavanone (B1672756) naringenin, a critical branch point for the synthesis of various flavonoid classes. nih.govnih.gov In the aerial parts of plants like Scutellaria baicalensis, naringenin serves as the direct precursor for the biosynthesis of scutellarein (B1681691), the aglycone of scutellarin. nih.govfrontiersin.org

Identification and Characterization of Key Biosynthetic Enzymes

The intricate conversion of precursor molecules into scutellarin is orchestrated by a series of specific enzymes, each playing a crucial role in the biosynthetic cascade.

Role of Chalcone Synthase (CHS) and Chalcone Isomerase (CHI)

Chalcone Synthase (CHS) is the first committed enzyme in the flavonoid biosynthetic pathway. wikipedia.org It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone. nih.gov CHS is a key regulatory point, and its expression can be induced by various stressors like UV light and pathogens, leading to the accumulation of flavonoids for plant defense. nih.gov

Chalcone Isomerase (CHI) is responsible for the next crucial step: the stereospecific cyclization of the open-chain naringenin chalcone into the flavanone naringenin. nih.govfrontiersin.org This reaction establishes the core heterocyclic ring system characteristic of flavonoids. In some plants, a chalcone isomerase-like (CHIL) protein can enhance the efficiency of this process by interacting with CHI. nih.gov

Contribution of Flavone (B191248) Synthase (FNS/FSII) and Flavonoid 6-Hydroxylase (F6H)

Flavone Synthase (FNS) , specifically a type II flavone synthase (FSII), is responsible for converting the flavanone naringenin into the flavone apigenin (B1666066). nih.govresearchgate.net This is a critical desaturation step that introduces a double bond into the C-ring of the flavonoid skeleton.

Flavonoid 6-Hydroxylase (F6H) , a cytochrome P450 enzyme, then hydroxylates apigenin at the 6-position of the A-ring to produce scutellarein, the direct aglycone of scutellarin. nih.govresearchgate.netnih.gov In Scutellaria baicalensis, the enzyme SbF6H has been shown to catalyze this reaction and can also act on other flavones. frontiersin.orgnih.gov

Mechanism of Glycosylation and Glucuronidation via Glycosyltransferases (e.g., F7GAT, UDP-glucuronic acid pathway enzymes)

The final steps in the biosynthesis of scutellarin and its derivatives involve the attachment of sugar moieties, a process known as glycosylation. This is carried out by a diverse family of enzymes called UDP-glycosyltransferases (UGTs) . nih.gov

Specifically, for the formation of scutellarin (scutellarein-7-O-glucuronide), a flavonoid 7-O-glucuronosyltransferase (F7GAT) is required. researchgate.netresearchgate.net This enzyme transfers a glucuronic acid molecule from a UDP-glucuronic acid (UDPGA) donor to the 7-hydroxyl group of scutellarein. researchgate.netoup.com The UDPGA itself is synthesized through the UDP-glucuronic acid pathway. nih.gov

Further glycosylation can occur to form compounds like scutellarin-7-diglucosidic acid. This would involve the action of another specific glycosyltransferase that adds a second glucose molecule to the existing glucuronic acid.

Regulation of Biosynthetic Pathways in Natural Producers (e.g., phytohormone induction)

The biosynthesis of scutellarin and other flavonoids is tightly regulated within the plant. Expression of the biosynthetic genes is often influenced by developmental cues and environmental stimuli. For instance, in Scutellaria baicalensis, the expression of SbFNSII-2, an enzyme involved in a related flavonoid pathway, is induced by the phytohormone methyl jasmonate (MeJA), a signaling molecule involved in plant defense responses. nih.govfrontiersin.org This suggests that the production of these compounds can be upregulated in response to stress.

Heterologous Biosynthesis and Metabolic Engineering for Enhanced Production

Due to the medicinal importance and often low natural abundance of compounds like scutellarin, researchers are exploring methods to increase its production through metabolic engineering and heterologous biosynthesis.

This involves introducing the key biosynthetic genes for scutellarin production into a host organism, such as yeast (Yarrowia lipolytica) or other plants (Artemisia annua, Nicotiana benthamiana), that can be more easily cultivated and optimized for high-yield production. researchgate.netnih.govdocumentsdelivered.comnih.gov

Successful strategies have included:

Co-expressing multiple genes from the biosynthetic pathway, such as EbFSII, EbF7GAT, and EbF6H from Erigeron breviscapus in A. annua. researchgate.net

Optimizing the expression of rate-limiting enzymes and enhancing the supply of necessary precursors and cofactors like NADPH and UDP-glucose in yeast. nih.gov

Overcoming challenges related to the expression and activity of plant enzymes, particularly cytochrome P450s like F6H, in microbial hosts. mdpi.com

These metabolic engineering efforts have led to significant increases in scutellarin production, with titers reaching up to 703.01 ± 4.83 mg/L in engineered Yarrowia lipolytica. nih.govdocumentsdelivered.comnih.govresearchgate.net

Strategies in Microbial Expression Systems (e.g., Yarrowia lipolytica, Escherichia coli)

The de novo production of scutellarin in microbial hosts requires the heterologous expression of a multi-step enzymatic pathway, starting from a simple carbon source or an amino acid precursor like phenylalanine or tyrosine. frontiersin.orgresearchgate.net The oleaginous yeast Yarrowia lipolytica and the bacterium Escherichia coli have emerged as prominent platforms for this purpose due to their well-characterized genetics, rapid growth, and established metabolic engineering toolkits. nih.govmdpi.commdpi.com

Yarrowia lipolytica

Y. lipolytica is a particularly attractive host for producing plant-derived flavonoids that require P450 enzymes, which are often difficult to express functionally in E. coli. nih.gov Its natural ability to provide a high flux of acetyl-CoA, a key precursor for flavonoid synthesis, is another significant advantage. mdpi.com

Researchers have successfully constructed biosynthetic pathways for scutellarin in Y. lipolytica. nih.govnih.gov These pathways typically involve introducing a series of genes encoding enzymes that convert a precursor like L-phenylalanine into scutellarin. researchgate.netresearchgate.net Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), chalcone synthase (CHS), chalcone isomerase (CHI), flavone synthase (FNS), and flavone 6-hydroxylase (F6H). frontiersin.orgresearchgate.net By integrating genes from various plant species, scientists have engineered Y. lipolytica strains capable of producing scutellarin. For instance, an engineered strain produced 15.11 mg/L of scutellarin, which was significantly increased through further optimization. nih.gov

Escherichia coli

E. coli is another widely used microbial factory for flavonoid production. nih.gov While expressing plant P450 enzymes can be a challenge, various strategies have been developed to overcome this limitation. For the production of scutellarin A (apigenin-7-O-glucuronide), a compound closely related to scutellarin, researchers engineered E. coli to express the necessary glucuronosyltransferase. mdpi.com In one study, an engineered E. coli BL21 (DE3) strain was developed to produce scutellarin A from apigenin by overexpressing the UDP-glucuronic acid biosynthesis pathway along with a specific flavonoid 7-O-specific glucuronosyltransferase (UGT88D8) from Veronica persica. mdpi.com This resulted in the production of 12 mg/L of scutellarin A, demonstrating the feasibility of producing complex flavonoid glucuronides in a bacterial host. mdpi.com

Table 1: Scutellarin and Related Compound Production in Microbial Systems
Microbial HostTarget CompoundPrecursorReported TiterReference
Yarrowia lipolyticaScutellarinGlucose (de novo)703.01 ± 4.83 mg/L nih.gov
Yarrowia lipolyticaScutellarinGlucose (de novo)346 mg/L (fed-batch) nih.govnih.gov
Escherichia coliScutellarin AApigenin12 mg/L mdpi.com

Optimization of Enzyme Expression and Pathway Flux

Achieving high titers of the target flavonoid requires extensive metabolic engineering to optimize the expression of pathway enzymes and balance the metabolic flux. Key strategies involve identifying and alleviating bottlenecks, enhancing the supply of precursors and cofactors, and fine-tuning enzyme activity. nih.gov

One critical bottleneck in flavonoid biosynthesis is the activity of cytochrome P450 enzymes, such as flavone 6-hydroxylase (F6H), which are essential for producing scutellarin from apigenin. nih.gov The performance of these enzymes depends on their interaction with a cytochrome P450 reductase (CPR). Systematic screening of different F6H-CPR combinations is a crucial optimization step. For example, combining F6H from Scutellaria baicalensis (SbF6H) with CPR from Arabidopsis thaliana (ATR2) was found to significantly enhance P450 activity in Y. lipolytica. nih.gov

Further optimization strategies include:

Increasing Gene Copy Numbers: The expression levels of rate-limiting enzymes can be boosted by integrating multiple copies of their corresponding genes into the host genome. This has been shown to increase the production of scutellarin from 15.11 mg/L to 94.79 mg/L in Y. lipolytica. nih.govnih.gov

Enhancing Precursor Supply: The availability of precursors is fundamental to achieving high product yields. For flavonoid synthesis, this involves increasing the pools of malonyl-CoA and p-coumaric acid. nih.gov Additionally, enhancing the supply of cofactors like NADPH, which is essential for P450 enzyme activity, is critical. Overexpressing genes such as ZWF1 and GND1 in the pentose (B10789219) phosphate (B84403) pathway has been used to increase NADPH availability. nih.gov

Improving Cofactor Availability: The glycosylation step, which attaches sugar moieties to the flavonoid backbone, requires UDP-sugars. In the case of scutellarin A, enhancing the supply of uridine (B1682114) diphosphate (B83284) glucose (UDPG) is necessary for the subsequent conversion to UDP-glucuronic acid. nih.govmdpi.com

Optimizing Fermentation Conditions: Factors such as oxygen supply can be limiting, especially in high-density cultures. Introducing a heterologous hemoglobin gene (VHb) has been shown to improve oxygen availability and significantly boost scutellarin production in Y. lipolytica. nih.gov

Table 2: Optimization Strategies for Scutellarin Production in Yarrowia lipolytica
Optimization StrategySpecific ModificationEffect on ProductionReference
Screening Enzyme CombinationsOptimal SbF6H-ATR2 combinationEnhanced P450 enzyme activity nih.gov
Increasing Gene Copy NumberMulti-copies of core genesIncreased scutellarin titer from 15.11 mg/L to 94.79 mg/L nih.govnih.gov
Enhancing NADPH SupplyOverexpression of ZWF1 and GND1Increased NADPH availability for P450 enzymes nih.gov
Enhancing Precursor SupplyIncreased p-coumaric acid and UDPG supplyImproved availability of key building blocks nih.gov
Improving Oxygen SupplyIntroduction of heterologous VHb geneEnhanced oxygen supply, leading to higher titers nih.gov

Chemical Synthesis of Scutellarin 7 Diglucosidic Acid and Structural Analogs

Development of Efficient Glycosylation Methodologies (e.g., Au(I)-catalyzed approaches)

The glycosylation of flavonoids is a critical step in the synthesis of compounds like Scutellarin-7-diglucosidic acid. The reactivity of the various hydroxyl groups on the flavonoid core can differ, making regioselective glycosylation a significant hurdle. frontiersin.orgnih.gov Various strategies have been developed to address this, ranging from traditional methods to modern catalytic systems. frontiersin.org

One such modern approach involves the use of gold(I) as a catalyst. This method typically requires the preliminary synthesis of glycosyl hexynylbenzoates and the protection of the 2-hydroxyl group of the glycosyl donor with a benzoate (B1203000) group. frontiersin.org Furthermore, for the reaction to be successful, it often necessitates the complete protection of all other hydroxyl groups on the flavonoid aglycone and strictly anhydrous reaction conditions. frontiersin.org While innovative, this method is considered quite laborious and may be reserved for specific, challenging cases where other methods fail. frontiersin.org The development of glycosylation techniques is an ongoing area of research, aiming to create more direct and efficient methods that minimize the need for extensive protection-deprotection steps. frontiersin.orgnih.gov

Stereoselective Synthesis Strategies for Glycosidic Linkages

Achieving the correct stereochemistry of the glycosidic linkage (α or β) is paramount in the synthesis of flavonoid glycosides. Stereoselective synthesis has become an indispensable tool for obtaining enantiomerically pure flavonoids with defined biological activities. dntb.gov.uamdpi.comnih.gov Several methodologies have been implemented to control the stereochemical outcome of the glycosylation reaction.

These strategies include:

Stereoselective chalcone (B49325) epoxidation: Creating chiral centers in the precursor chalcone that guide the subsequent stereochemistry. dntb.gov.uanih.govresearchgate.net

Sharpless asymmetric dihydroxylation: A powerful method for introducing chirality into the flavonoid backbone from precursors like retro-chalcones. mdpi.comnih.gov

Mitsunobu reaction: Used in combination with other methods to achieve specific stereochemical configurations. mdpi.comnih.gov

Use of chiral auxiliaries, organocatalysis, and organometallic catalysis: These approaches employ chiral molecules to direct the stereoselective formation of bonds. dntb.gov.uanih.gov

Biocatalysis: The use of enzymes to catalyze stereospecific reactions. dntb.gov.uanih.gov

These advanced synthetic techniques are crucial for accessing specific isomers of complex glycosides and are essential for any projected total synthesis of this compound. dntb.gov.ua

Preparation of Key Flavone (B191248) and Glycosyl Donor Intermediates (e.g., from chalcone derivatives)

The synthesis of a flavonoid glycoside is a multi-step process that relies on the successful preparation of two key building blocks: the flavone aglycone and an activated glycosyl donor.

Flavone Intermediate Synthesis: The flavone core of scutellarin (B1681692), known as scutellarein (B1681691), is often synthesized from simpler aromatic precursors. A common and versatile strategy involves the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate aromatic aldehyde to form a 2'-hydroxychalcone (B22705) intermediate. core.ac.ukinnovareacademics.in This chalcone is then subjected to oxidative cyclization to yield the final flavone structure. innovareacademics.inrsc.org For example, an efficient synthesis of scutellarein (the aglycone of this compound) was developed starting from 3,4,5-trimethoxyphenol, proceeding through acetylation, aldolization to a chalcone-like intermediate, cyclization, and finally hydrolysis. nih.govepa.gov A similar strategy was employed in an improved synthesis of scutellarein-7-O-glucuronide, where the key intermediate 5,6,7,4′-trimethoxyflavone was prepared via the cyclization of a chalcone derivative. researchgate.net

Glycosyl Donor Preparation: The sugar portion of the molecule must be chemically activated to facilitate its attachment to the flavone. These "glycosyl donors" are typically prepared with protecting groups on their hydroxyls to prevent unwanted side reactions. frontiersin.orgnih.gov Common examples of glycosyl donors include glycosyl bromides and imidates. frontiersin.orgrsc.org For instance, the synthesis of scutellarein-7-O-glucuronide utilized methyl (tri-O-acetyl-α-D-glucopyranurosyl-bromide)-uronate as the glycosyl donor. researchgate.net The choice of the glycosyl donor and its protecting groups can significantly influence the yield and stereoselectivity of the glycosylation reaction. frontiersin.org

Optimization of Reaction Conditions and Overall Synthetic Yield

Subsequent research focused on optimizing these conditions. A key improvement in the hydrolysis of scutellarin was changing the solvent from water to 90% ethanol, which improved the solubility of scutellarein and was essential for the success of the synthesis. nih.gov The table below illustrates the optimization of the hydrolysis conditions.

RunCatalyst (H₂SO₄)SolventTemperature (°C)Time (h)Result
11 mol/LWater906-24No Product
22 mol/LWater906-24No Product
33 mol/LWater906-24No Product
46 mol/L90% Ethanol9012Product Formed

Table based on data for the synthesis of scutellarein by hydrolyzing scutellarin. nih.gov

Chemoenzymatic Synthesis Approaches for Specific Glycosidic Patterns

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of enzymatic catalysis. acs.orgnih.gov This hybrid approach is particularly powerful for creating complex glycosidic patterns that are difficult to achieve through purely chemical methods due to the need for extensive and complicated protection-deprotection strategies. uc.ptnih.gov

Enzymes such as glycosidases, glycosyltransferases, and lipases can be used to modify flavonoids with high regio- and stereoselectivity. cas.cznih.gov

Lipases: Candida antarctica lipase (B570770) B (CALB) has been shown to be an efficient catalyst for the regioselective introduction of acyl groups (like a benzyl (B1604629) malonate moiety) onto flavonoid glycosides. This enzymatic step can be followed by a standard chemical deprotection (e.g., hydrogenolysis) to yield the final product. acs.orgnih.gov

Glycosidases and Glycosynthases: While naturally involved in the hydrolysis of glycosidic bonds, glycosidases can be used for transglycosylation reactions, transferring a sugar from a donor to a flavonoid acceptor. nih.gov Engineered versions, known as glycosynthases, are particularly useful as they can synthesize glycosidic bonds without the risk of hydrolyzing the product. nih.govnih.gov These enzymes offer a highly convergent method for attaching pre-assembled oligosaccharides to a polypeptide or, in this context, a flavonoid backbone in a regio- and stereospecific manner. nih.gov

These chemoenzymatic methods provide a valuable toolkit for the synthesis of flavonoid glycosides with specific and complex sugar decorations, representing a promising strategy for the eventual total synthesis of this compound. researchgate.net

Biological Activities and Molecular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Drawing from extensive research on scutellarin (B1681692), it is understood that this class of compounds can significantly modulate critical cellular signaling pathways that are often dysregulated in various diseases.

Regulation of STAT3/Akt Signaling Cascades

Research on scutellarin demonstrates its ability to interfere with the STAT3/Akt signaling cascades. Scutellarin has been shown to inhibit the phosphorylation of both STAT3 and Akt, which are key proteins in these pathways. nih.govresearchgate.netmdpi.com The PI3K/Akt pathway is a fundamental survival pathway that governs processes like protein synthesis, cell survival, and metabolism. nih.gov Scutellarin's intervention can lead to the suppression of downstream targets. For instance, in non-small cell lung cancer (NSCLC) cells, scutellarin treatment led to a decrease in the phosphorylation of Akt (p-Akt). nih.gov Similarly, it has been observed to inhibit STAT3 phosphorylation. nih.govresearchgate.net This dual inhibition can suppress cell proliferation and promote programmed cell death, or apoptosis. nih.gov In some cellular contexts, it's suggested that the STAT3 pathway may act upstream of the AKT pathway. mdpi.com The modulation of the PI3K/Akt pathway is a significant mechanism through which scutellarin is thought to exert its effects, including alleviating neuronal apoptosis in ischemic conditions. nih.gov

Influence on MAPK and NF-κB Pathway Activation

Scutellarin has been shown to exert significant influence over the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, both of which are crucial in inflammatory processes. nih.govnih.gov It can inhibit the activation of key components of the MAPK pathway, including JNK, p38, and ERK. researchgate.netresearchgate.net By preventing the phosphorylation of these proteins, scutellarin can reduce the expression of pro-inflammatory genes. researchgate.net

The NF-κB pathway is also a primary target. Scutellarin has been found to inhibit the phosphorylation of IκBα and the p65 subunit of NF-κB. researchgate.net This action prevents the translocation of p65 into the nucleus, thereby blocking the transcription of inflammatory mediators. researchgate.netresearchgate.net This inhibitory effect on both MAPK and NF-κB pathways underscores its potential in modulating inflammatory responses. nih.govresearchgate.net

Impact on the HIPPO-YAP Signaling Axis

Evidence from studies on scutellarin indicates its ability to regulate the HIPPO-YAP signaling pathway. nih.gov The core of this pathway involves the transcriptional coactivators YAP and TAZ, which play significant roles in cell proliferation and organ size control. nih.gov In breast cancer cells, scutellarin treatment has been associated with an increase in the phosphorylated form of YAP (p-YAP) and a decrease in total YAP expression. nih.gov The phosphorylation of YAP typically leads to its cytoplasmic retention and degradation, thus inhibiting its function as a transcriptional co-activator that promotes cell growth. This suggests that the anti-proliferative and pro-apoptotic effects of scutellarin may be mediated, at least in part, through the induction of the HIPPO-YAP signaling pathway. nih.gov

Effects on Notch Pathway Dynamics

Research has demonstrated that scutellarin can regulate the Notch signaling pathway, particularly in the context of microglial activation. nih.govnih.gov In experimental models of cerebral ischemia, scutellarin was found to markedly reduce the expression of key components of the Notch pathway, including Notch-1, the Notch intracellular domain (NICD), RBP-Jκ, and Hes-1. nih.gov By downregulating this pathway, scutellarin can influence the behavior of microglia, including their migration and morphological changes. nih.govnih.gov This regulatory action on the Notch pathway points to another mechanism by which scutellarin may exert its biological effects, particularly in neuroinflammatory conditions.

Cellular Processes Affected by the Compound

The modulation of the aforementioned signaling pathways by scutellarin culminates in the alteration of fundamental cellular processes, most notably apoptosis.

Mechanisms of Apoptosis Induction

Scutellarin has been shown to induce apoptosis, or programmed cell death, through multiple mechanisms in various cell types. tandfonline.comscielo.br One of the key ways it achieves this is by modulating the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies have shown that scutellarin can downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating the mitochondrial pathway of apoptosis.

Furthermore, scutellarin has been observed to induce the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade. nih.govnih.govtandfonline.com Activation of caspase-3 leads to the breakdown of essential cellular proteins and ultimately, cell death. In some cancer cells, scutellarin has also been found to initiate the death receptor-mediated apoptosis pathway by increasing the expression of Fas and caspase-8. tandfonline.com

The induction of apoptosis is a significant outcome of scutellarin's interaction with signaling pathways like PI3K/Akt and STAT3. nih.govscielo.br For instance, by inactivating the EGFR/PI3K/AKT signaling pathway, scutellarin can enhance apoptosis in glioblastoma cells. scielo.br Additionally, some synthetic derivatives of scutellarin have been shown to induce apoptosis by down-regulating procaspase-3 and inhibiting the expression of other survival proteins like survivin. nih.govbsb-muenchen.de

Table of Key Research Findings on Scutellarin's Mechanisms

Pathway/Process Key Molecular Effects Observed in Scutellarin Research Cellular Outcome References
STAT3/Akt Inhibition of STAT3 and Akt phosphorylation. Suppression of proliferation, induction of apoptosis. nih.govnih.govnih.gov
MAPK/NF-κB Inhibition of JNK, p38, ERK, and NF-κB p65 phosphorylation. Reduction of inflammatory responses. researchgate.netnih.govresearchgate.netresearchgate.net
HIPPO-YAP Increased phosphorylation of YAP, decreased total YAP expression. Inhibition of cell growth, induction of apoptosis. nih.gov
Notch Attenuation of Notch-1, NICD, RBP-Jκ, and Hes-1 expression. Regulation of microglial activation and migration. nih.govnih.gov
Apoptosis Upregulation of Bax, downregulation of Bcl-2, cleavage of caspase-3. Induction of programmed cell death. nih.govnih.govtandfonline.comscielo.br

Mechanisms Underlying Inhibition of Cell Proliferation and Invasion

Scutellarin has demonstrated significant potential in curbing the proliferation and invasion of cancer cells through various molecular pathways. In human breast carcinoma MCF-7 cells, scutellarin treatment led to a notable inhibition of cell growth, with inhibition rates reaching 40.1%, 58.7%, and 70.6% after 24, 48, and 72 hours of treatment, respectively. nih.gov This anti-proliferative effect is accompanied by an induction of apoptosis. nih.gov The mechanism behind this is linked to the regulation of the HIPPO-YAP signaling pathway, where scutellarin increases the level of phosphorylated YAP (p-YAP) and decreases the expression of YAP. nih.gov

Furthermore, scutellarin has been shown to suppress the invasion of MCF-7 cells. nih.gov Other studies have indicated that scutellarin can reduce the expression of matrix metalloproteinases (MMP-2 and -9) and integrin αvβ6 in human tongue squamous carcinoma (SAS) cells, potentially through the regulation of the transcription factor AP-1. nih.gov

Mechanisms of Autophagy Modulation

Scutellarin has been found to trigger autophagy in non-small cell lung cancer (NSCLC) cells. nih.gov This induction of autophagy by scutellarin is considered to be antineoplastic, as inhibiting autophagy with the inhibitor HCQ was shown to weaken the anti-proliferative effects of scutellarin. nih.gov The stimulation of autophagy by scutellarin is mediated through the phosphorylation of ERK1/2. nih.gov When ERK1/2 is inhibited, the autophagic effects of scutellarin are significantly diminished. nih.gov Additionally, scutellarin downregulates the expression of phosphorylated AKT (p-AKT), and the use of an AKT inhibitor was also found to induce autophagy, suggesting a complex interplay of signaling pathways. nih.gov In breast cancer cells, the induction of apoptosis by scutellarin is associated with the induction of autophagy through the regulation of the HIPPO-YAP signaling pathway. nih.gov

Interaction with Specific Molecular Targets (e.g., TNF receptor II - drawing from scutellarin research)

Research has identified Tumor Necrosis Factor Receptor II (TNFR2) as a specific molecular target of scutellarin. nih.gov Scutellarin has the ability to disrupt the interaction between Tumor Necrosis Factor (TNF) and TNFR2. nih.gov This disruption inhibits the phosphorylation of p38 MAPK, which is a downstream signaling component of TNFR2. nih.gov In the context of cancer immunotherapy, this action of scutellarin is significant as it can reduce the number of tumor-infiltrating TNFR2-expressing regulatory T cells (Tregs), which in turn enhances anti-tumor immune responses. nih.gov Furthermore, in human microvascular endothelial cells (HUVECs), scutellarin has been shown to reduce the binding of TNFα to TNFR2. nih.gov This interference with the TNFα/TNFR2 signaling axis is crucial in suppressing the breakdown of the vascular endothelial barrier, a process often initiated by TNFα. nih.gov

Mechanisms of Antioxidant Action (e.g., radical scavenging, metal chelation - drawing from scutellarin/scutellarein (B1681691) research)

Scutellarin and its metabolite, scutellarein, exhibit antioxidant properties through mechanisms such as radical scavenging and metal chelation. researchgate.netnih.gov Theoretical studies have explored the scavenging capability of scutellarin against the hydroperoxyl radical (OOH). researchgate.netresearchgate.net The process of glucuronidation affects both the primary and secondary antioxidant properties of these compounds. researchgate.netresearchgate.net

In terms of metal chelation, the complexation ability of scutellarin and scutellarein with Cu(II) and Fe(III) ions has been investigated. researchgate.net Theoretical calculations suggest that scutellarin is a better ligand for Fe(III) compared to scutellarein. researchgate.net The antioxidant activity of scutellarin also involves activating antioxidant-related pathways like the Nrf2/ARE pathway, which increases the expression of antioxidant enzymes. frontiersin.orgnih.gov This contributes to its protective effects against oxidative stress. frontiersin.orgnih.gov

Table 1: Antioxidant Mechanisms of Scutellarin and Scutellarein

MechanismCompoundDetails
Radical Scavenging Scutellarin, ScutellareinCapable of scavenging hydroperoxyl radicals (OOH). researchgate.netresearchgate.net The glucuronidation at the 7-OH group influences scavenging properties. researchgate.net
Metal Chelation Scutellarin, ScutellareinForms complexes with metal ions like Cu(II) and Fe(III). researchgate.net Scutellarin shows a preference for Fe(III). researchgate.net
Pathway Activation ScutellarinActivates the Nrf2/ARE signaling pathway, boosting the production of antioxidant enzymes. frontiersin.orgnih.gov

Mechanistic Basis of Anti-inflammatory Effects (drawing from scutellarin research)

The anti-inflammatory effects of scutellarin are well-documented and are attributed to its ability to modulate key inflammatory signaling pathways. nih.govfrontiersin.orgnih.gov Scutellarin can inhibit crucial pathways such as PI3K/Akt, MAPK, and NF-κB. frontiersin.orgnih.gov By suppressing the NF-κB signaling pathway, scutellarin reduces the production of pro-inflammatory cytokines, thereby mitigating inflammatory damage. frontiersin.orgnih.gov

In various disease models, scutellarin has demonstrated its anti-inflammatory prowess. For instance, in the context of pulmonary fibrosis, it alleviates the inflammatory response by inhibiting the TGF-β/Smad and NF-κB signaling pathways. frontiersin.orgnih.gov In sepsis models, scutellarin has been shown to suppress the activation of the NLRP3 inflammasome. frontiersin.org Furthermore, its anti-inflammatory action is also linked to the inactivation of the Smad/MAPK and NF-κB/NLRP3 pathways in asthmatic models. frontiersin.org

Mechanisms of Antiviral Activity (e.g., prevention of particle attachment and cell fusion - drawing from scutellarin research)

Scutellarin has been shown to possess antiviral properties, particularly against the human immunodeficiency virus (HIV-1). nih.gov Its mechanism of action involves inhibiting several key stages of the viral life cycle. nih.gov One of the primary ways scutellarin exerts its antiviral effect is by preventing the attachment of viral particles to host cells. nih.gov At a concentration of 54 µM, scutellarin was found to cause an 82% inhibition of HIV-1 particle attachment. nih.gov

In addition to inhibiting attachment, scutellarin also interferes with cell-to-cell fusion, a critical process for viral transmission. nih.gov The same concentration of 54 µM resulted in a 45% inhibition of cell fusion. nih.gov This suggests that scutellarin can be particularly potent in preventing the spread of the virus from infected to uninfected cells. nih.gov Furthermore, scutellarin has been observed to inhibit the activity of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. nih.gov

Table 2: Antiviral Mechanisms of Scutellarin against HIV-1

MechanismEffectConcentration
Inhibition of Particle Attachment 82% inhibition54 µM nih.gov
Inhibition of Cell Fusion 45% inhibition54 µM nih.gov
Inhibition of Reverse Transcriptase 48% inhibition433 µM nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Core Flavone (B191248) Aglycone Contributions to Bioactivity

The foundational structure of Scutellarin-7-diglucosidic acid is its aglycone, Scutellarein (B1681691). This flavone possesses a characteristic C6-C3-C6 backbone and specific hydroxylation patterns that are crucial determinants of its biological potential. The bioactivity of Scutellarein itself is significant, and in many instances, it is considered the primary active form of its glycosides. nih.govnih.gov In vivo, glycosides like Scutellarin (B1681692) are often metabolized, releasing the aglycone Scutellarein, which is then absorbed and exerts its effects. nih.govmdpi.com

Research comparing Scutellarein to its glycosylated forms, such as Scutellarin (a glucuronide), has shown that the aglycone often possesses superior bioactivity. nih.govmdpi.com For instance, Scutellarein has demonstrated stronger antioxidant activity than Scutellarin. nih.govmdpi.com This enhanced activity is attributed to the free hydroxyl groups on the flavonoid skeleton, which are fundamental for mechanisms like free radical scavenging. researchgate.net The α,β-unsaturated ketone in the C ring is also considered a key feature for the biological activity of many flavonoids. researchgate.netcas.cz

Table 1: Comparative Bioactivities of Scutellarein and its Glycoside

CompoundObserved ActivityKey FindingsReference
Scutellarein (Aglycone)Antioxidant, NeuroprotectiveShows stronger antioxidant activity and better protective effect in cerebral ischemia models compared to Scutellarin. Considered the main active metabolite. nih.govnih.govmdpi.com
Scutellarin (Glucuronide Glycoside)Antithrombotic, Anti-inflammatoryWidely used clinically, but has lower bioavailability. The glucuronyl group is not considered essential for antithrombotic activity. nih.gov

Significance of the Diglucosidic Moiety on Biological Actions

Glycosylation, the attachment of sugar moieties to the aglycone, profoundly impacts the physicochemical properties and biological fate of flavonoids. researchgate.net While the aglycone is often more potent at a target site, glycosylation is not merely an inactivating modification. The primary roles of the sugar portion are to increase water solubility and stability, which can enhance bioavailability and alter the pharmacokinetic profile of the compound. researchgate.netnih.gov

The presence of a diglucosidic moiety, meaning two glucose units, suggests a further increase in polarity and water solubility compared to a monoglucoside. However, this can also lead to a decrease in certain biological activities. For example, studies on flavonol glycosides have reported that antioxidant properties may decline as the number of sugar moieties increases. nih.gov Therefore, flavonoid glycosides are often considered "pro-drugs" that facilitate delivery, releasing the more active aglycone at the site of action following enzymatic hydrolysis. nih.gov

The specific type of sugar and its point of attachment to the flavone core are critical factors that fine-tune the molecule's biological activity. cas.czmdpi.com The most common sugars found on flavonoids are D-glucose and L-rhamnose. researchgate.net The position of glycosylation also dictates its effect. For flavones, the C-7 hydroxyl group is a frequent site for glycosylation. mdpi.com

Attaching a sugar to the C-7 position has been shown to decrease certain inhibitory actions in some studies. nih.gov The linkage can also influence how the compound is absorbed and metabolized. While specific research on the diglucosidic linkage in this compound is limited, general principles of flavonoid glycosylation suggest that both the nature of the sugars and their linkage position at C-7 are key determinants of its absorption and subsequent bioactivity. researchgate.net

Table 2: Influence of Glycosylation Patterns on Flavonoid Bioactivity

Structural FeatureGeneral Effect on BioactivityReference
Position of Glycosylation C-7 glycosylation is common for flavones. Can decrease some activities compared to the aglycone. mdpi.comnih.gov
Number of Sugars Increasing the number of sugar units generally increases water solubility but may decrease antioxidant activity. nih.govnih.gov
Type of Sugar The specific sugar (e.g., glucose, rhamnose) affects solubility, stability, and bioavailability. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new compounds and identify the key structural, physicochemical, and electronic properties (descriptors) that govern their effects. researchgate.net

Although no specific QSAR models for this compound were found, QSAR studies on the broader class of flavonoids have provided valuable insights. These studies often develop models using multiple linear regression (MLR) or other statistical methods. nih.govmdpi.com Key descriptors identified in flavonoid QSAR studies include lipophilicity (logP), electronic properties (e.g., electrostatic fields), and steric parameters. nih.gov For example, some QSAR models have shown that glycosylation can decrease the antibacterial activity of flavonoids, likely due to changes in properties like polarity and molecular size. nih.gov A QSAR study on a molecule like this compound would aim to quantify the impact of its diglucosidic moiety and hydroxyl groups on a specific biological endpoint.

Table 3: Common Descriptors Used in Flavonoid QSAR Studies

Descriptor TypeExamplesInformation ProvidedReference
Physicochemical ClogP (lipophilicity)Relates to membrane permeability and solubility. nih.gov
Electronic Electrostatic fields, Partial chargesDescribes the electronic distribution and potential for polar interactions. nih.gov
Steric Steric fields, Molecular volumeRelates to the size and shape of the molecule and its fit into a binding site. nih.gov
Topological Connectivity indicesDescribes the branching and connectivity of atoms within the molecule. researchgate.net

Computational Chemistry Approaches in SAR Elucidation

Computational chemistry provides powerful tools for investigating molecular structures and properties at the atomic level, offering deep insights into the drivers of biological activity. These methods complement experimental SAR studies by explaining the underlying electronic and conformational factors that determine how a molecule interacts with biological targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to study the electronic structure of molecules. For flavonoids, DFT is widely applied to analyze their conformation, reactivity, and antioxidant mechanisms. researchgate.netosti.gov DFT calculations can determine the three-dimensional shape of a molecule, including the planarity of the flavonoid rings and the orientation of substituents, which are known to be critical for activity. nih.govacs.org

Key parameters calculated using DFT to predict reactivity include:

Bond Dissociation Enthalpy (BDE): The energy required to break a specific bond, often used to predict the antioxidant potential of hydroxyl groups. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, provide insights into chemical reactivity and kinetic stability. mdpi.com

Spin Density Distribution: In the radical form of a flavonoid, this shows how the unpaired electron is delocalized across the molecule, indicating the stability of the radical. osti.gov

While specific DFT studies on this compound are not available, applying this method would help to understand how the large diglucosidic group influences the planarity of the flavone core and the reactivity of its hydroxyl groups, thereby providing a theoretical foundation for its observed biological activities.

Molecular Docking Simulations with Biological Targets

In silico molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. This method is instrumental in elucidating the potential mechanisms of action and structure-activity relationships (SAR) of bioactive compounds. However, to date, specific molecular docking studies focusing on this compound with its biological targets are not extensively available in the public domain.

While direct molecular docking data for this compound is limited, studies on related flavonoid compounds provide insights into the potential interactions. For instance, molecular docking has been widely applied to understand the binding of flavonoids to various enzymes and receptors. These studies often reveal that the hydroxylation pattern and the nature of glycosidic linkages on the flavonoid scaffold are critical for target binding and specificity. It is plausible that the diglucosidic moiety at the 7-position of this compound significantly influences its binding profile compared to its aglycone, scutellarein, or its monoglucuronide counterpart, scutellarin. The large and hydrophilic diglucoside group could sterically hinder access to certain binding pockets or form additional hydrogen bonds, thereby altering the compound's affinity and selectivity for biological targets.

Genetic and Pharmacological Model Systems for Pathway Dissection

To understand the specific cellular and molecular targets of this compound's active metabolite, Scutellarein (B1681691), researchers have employed a range of genetic and pharmacological model systems. These systems, encompassing both in vitro cell lines and in vivo animal models, have been instrumental in dissecting the signaling pathways modulated by the compound.

In vitro models have provided a controlled environment to study the direct effects of Scutellarein on specific cell types and molecular pathways. For instance, in the context of neuroinflammation, lipopolysaccharide (LPS)-induced BV-2 microglial cells have been utilized as a model system. In these cells, Scutellarin (B1681692) treatment has been shown to attenuate neuroinflammation and apoptosis.

Animal models have been crucial for understanding the integrated physiological effects of these compounds. The middle cerebral artery occlusion (MCAO) model in rats, a widely used model for ischemic stroke, has been employed to investigate the neuroprotective effects of Scutellarin. Findings from these in vivo studies have often corroborated the results from in vitro experiments, providing a more comprehensive understanding of the compound's mechanism of action.

The following table summarizes key preclinical models and the associated research findings for the active metabolite of this compound:

Model SystemKey FindingsSignaling Pathway Dissected
In Vitro
Lipopolysaccharide (LPS)-induced BV-2 microglial cellsReduced expression of p-NF-κB, TNF-α, IL-1β, Bax, and C-caspase-3. Increased expression of p-PI3K, p-AKT, p-GSK3β, and Bcl-2.PI3K/AKT/GSK3β/NF-κB
Ovarian cancer cell lines (A2780 and SKOV-3)Inhibition of cell viability, migration, and invasion.EZH2/FOXO1
In Vivo
Middle Cerebral Artery Occlusion (MCAO) rat modelPromoted recovery of cerebral blood flow; reduced microglial neuroinflammation and apoptosis.PI3K/AKT/GSK3β/NF-κB
Ovarian cancer xenograft modelInhibition of tumor growth and metastasis.EZH2/FOXO1

These model systems have been fundamental in dissecting the complex signaling networks modulated by this compound's active metabolite. The elucidated pathways, including the PI3K/AKT/GSK3β, NF-κB, and EZH2/FOXO1 signaling cascades, highlight the compound's potential to influence critical cellular processes such as inflammation, apoptosis, and cell proliferation.

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry (MS) and Tandem MS (MS/MS, ESI-MSn) for Structural Confirmation and Metabolite Profiling

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the structural elucidation of Scutellarin-7-diglucosidic acid and the identification of its metabolites. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of intact glycosides.

Metabolite profiling studies, often conducted on biological samples like plasma or urine, utilize the power of LC-MS/MS to identify potential biotransformation products of this compound. Common metabolic transformations for flavonoids include glucuronidation, sulfation, and methylation. A selective and sensitive LC-MS/MS method was developed for the simultaneous determination of three glucuronide conjugates of scutellarein (B1681691) in rat plasma, demonstrating the utility of this technique in pharmacokinetic studies nih.gov.

Table 1: Illustrative MS Fragmentation Data for Flavonoid Glycosides

Precursor Ion [M-H]⁻ (m/z)Product Ion (m/z)Neutral Loss (Da)Interpretation
e.g., 609 (Luteolin-7-O-diglucuronide)447162Loss of one glucuronic acid
447285162Loss of the second glucuronic acid, yielding luteolin aglycone
e.g., 461 (Scutellarin)285176Loss of glucuronic acid, yielding scutellarein aglycone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete and unambiguous structural elucidation of organic molecules, including complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed.

1D NMR:

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would show signals corresponding to the aromatic protons of the flavonoid backbone and the protons of the two glucose units.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their functional groups (e.g., carbonyls, aromatic carbons, glycosidic carbons).

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for establishing the spin systems within the glucose units and the aromatic rings of the scutellarein aglycone.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly important for connecting the different structural fragments of the molecule. For this compound, a key HMBC correlation would be observed between the anomeric proton of the inner glucose unit and the C-7 carbon of the scutellarein backbone, confirming the point of glycosylation.

While specific NMR data for this compound is not widely published, the structural elucidation of numerous flavonoid glycosides using these techniques has been reported, providing a well-established framework for its analysis. For example, the structures of novel flavone (B191248) glycosides from Scutellaria baicalensis were elucidated based on 1D and 2D NMR spectra asianpubs.org.

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for the separation, identification, and quantification of flavonoids in complex mixtures. Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC.

A typical UPLC-MS/MS method for the analysis of this compound would involve a reversed-phase column (e.g., C18) and a mobile phase gradient consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for quantification, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. A sensitive and reliable UPLC-ESI-MS/MS method has been developed for the simultaneous quantitation of scutellarin (B1681692) and scutellarein in rat plasma mdpi.com.

The isolation of this compound from its natural sources, such as plant extracts, is typically achieved using preparative high-performance liquid chromatography (prep-HPLC). This technique allows for the separation and collection of larger quantities of the pure compound for further structural and biological studies.

The process often begins with a crude extract that is subjected to preliminary fractionation using techniques like solid-phase extraction or column chromatography. The enriched fraction is then purified by prep-HPLC, often using a reversed-phase column with a gradient elution of water and an organic solvent. The fractions are collected based on the retention time of the target compound, which is monitored by a UV detector. The purity of the isolated compound is then assessed by analytical HPLC or LC-MS. The isolation of various flavonoid glycosides from plant extracts using preparative HPLC has been successfully demonstrated in numerous studies mdpi.com.

Spectrophotometric and Spectroscopic Assays for Activity Evaluation (e.g., UV-Vis Spectroscopy)

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the preliminary quantification of flavonoids and the evaluation of their antioxidant activity. Flavonoids exhibit characteristic absorption spectra in the UV-visible region due to their conjugated aromatic system.

The total flavonoid content in a sample can be estimated using the aluminum chloride colorimetric method. In this assay, aluminum chloride forms a stable complex with the C-4 keto group and either the C-3 or C-5 hydroxyl group of flavones and flavonols, resulting in a bathochromic shift that can be measured spectrophotometrically.

Furthermore, UV-Vis spectroscopy is widely used to assess the antioxidant activity of compounds like this compound through assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. In these assays, the ability of the antioxidant to donate a hydrogen atom or an electron to the colored radical species results in a decrease in absorbance, which can be monitored over time. These methods are valuable for screening the antioxidant potential of natural products nih.govmdpi.comnih.govunnes.ac.id.

Application of Microscopic and Imaging Techniques for Cellular Localization and Target Engagement Studies

Understanding the cellular and subcellular distribution of this compound is crucial for elucidating its mechanism of action. Advanced microscopic and imaging techniques can provide valuable insights into its localization and interaction with cellular targets.

While specific studies on this compound are limited, fluorescence microscopy can be a powerful tool if the compound possesses intrinsic fluorescence or can be labeled with a fluorescent tag. Some flavonoids exhibit autofluorescence, which can be exploited for imaging their uptake and distribution in living cells.

Mass spectrometry imaging (MSI), particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, is an emerging technique for visualizing the spatial distribution of molecules in biological tissues without the need for labeling. MALDI-MSI could potentially be used to map the distribution of this compound and its metabolites in plant tissues or in animal tissues after administration, providing valuable information on its absorption, distribution, and metabolism at the tissue level nih.govnih.govfrontiersin.orgresearchgate.netuliege.be.

Table 2: Summary of Analytical Techniques and Their Applications

TechniquePrimary ApplicationInformation Obtained
HRMS, MS/MSStructural Confirmation, Metabolite ProfilingElemental composition, fragmentation patterns, metabolite identification
1D & 2D NMRComplete Structural ElucidationProton and carbon framework, connectivity, stereochemistry
LC-MS/MS, UPLCQuantification, Purity AssessmentConcentration in biological matrices, purity of isolated compound
Preparative HPLCIsolation and PurificationCollection of pure compound from complex mixtures
UV-Vis SpectroscopyQuantification, Activity EvaluationTotal flavonoid content, antioxidant capacity
Fluorescence Microscopy, MALDI-MSICellular/Tissue LocalizationSubcellular distribution, spatial distribution in tissues

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

While research on the aglycone, scutellarin (B1681692), has revealed a multitude of biological effects, including anti-inflammatory, antioxidant, and anti-cancer activities, the specific targets and mechanisms of scutellarin-7-diglucosidic acid are largely uncharted. nih.govfrontiersin.orgresearchgate.netnih.gov Future research should prioritize the identification of its unique molecular interactions.

Initial investigations can draw from the known activities of scutellarin, which has been shown to modulate several key signaling pathways. These include the NF-κB and p38 pathways, which are central to inflammatory responses, and the Nrf2/ARE pathway, a critical regulator of cellular antioxidant defenses. nih.gov Furthermore, scutellarin has demonstrated anti-cancer properties by targeting the STAT3 pathway, inducing apoptosis, and inhibiting cell proliferation and metastasis. targetmol.comguidetopharmacology.org It has also been identified as an inhibitor of the RANKL-mediated MAPK and NF-κB signaling pathways in osteoclasts. targetmol.com

A crucial area of investigation will be to determine whether this compound acts as a prodrug that is hydrolyzed to scutellarin in vivo, or if it possesses its own distinct bioactivity profile. The two glucose moieties could significantly alter its solubility, bioavailability, and ability to interact with specific receptors or enzymes. High-throughput screening against a broad panel of kinases, phosphatases, and other enzymes will be instrumental in identifying novel direct targets.

Table 1: Potential Biological Targets for this compound based on Scutellarin Research

Target/Pathway Associated Activity Reference
TNF receptor II (TNFR2) Antitumor wikipedia.org
NF-κB Signaling Pathway Anti-inflammatory nih.govtargetmol.com
p38 MAPK Pathway Anti-inflammatory nih.gov
Nrf2/ARE Pathway Antioxidant nih.gov
STAT3 Signaling Pathway Anticancer targetmol.comworldscientific.com
JNK Pathway Apoptosis in AML guidetopharmacology.org
RANKL-mediated Pathways Osteoclastogenesis Inhibition targetmol.com

Strategies for Improving Biosynthetic Yields and Purity

The natural abundance of this compound in Perilla ocimoides may be insufficient for large-scale research and development. Therefore, enhancing its production through biotechnological approaches is a critical future direction.

The biosynthesis of flavonoids proceeds through the well-established phenylpropanoid pathway. nih.govwikipedia.org Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), 4-coumarate-CoA ligase (4CL), and chalcone (B49325) synthase (CHS), which is the entry-point enzyme for flavonoid synthesis. nih.govresearchgate.net Subsequent steps are catalyzed by enzymes such as chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and various glycosyltransferases that attach sugar moieties to the flavonoid backbone. nih.govnih.gov

Strategies to improve yield could involve:

Metabolic Engineering: Overexpression of rate-limiting enzymes or transcription factors that regulate the flavonoid biosynthesis pathway in Perilla or a heterologous host like E. coli or yeast. nih.gov Studies in Perilla frutescens have shown that high expression of the CHS gene can enhance flavonoid accumulation. nih.gov

Synthetic Biology: The assembly of the entire biosynthetic pathway for this compound in a microbial chassis. asm.orgchalmers.se This would involve expressing the necessary plant-derived genes for the flavonoid core and the specific glucosyltransferases responsible for adding the two glucose units.

Optimized Cultivation and Extraction: Developing optimized cultivation conditions for Perilla ocimoides to maximize flavonoid production and refining extraction and purification protocols to improve purity. mdpi.com Microwave-assisted extraction using natural deep eutectic solvents (NADES) has shown promise for enhancing flavonoid yields from Perilla leaves. mdpi.com

Development of Innovative Synthetic Routes for Structurally Diverse Analogs

While total synthesis of the aglycone scutellarein (B1681691) has been achieved, the routes can be long and low-yielding. nih.govnih.gov The development of efficient and scalable synthetic methodologies is essential for producing this compound and a library of structurally diverse analogs for SAR studies.

Current synthetic approaches for related flavonoids often involve multi-step procedures with protection and deprotection steps. nih.gov Future innovations could focus on:

Enzymatic Synthesis: Utilizing glycosyltransferases in vitro to attach the diglucoside chain to the scutellarein aglycone. This approach offers high regioselectivity and stereoselectivity, which are challenging to achieve through traditional chemical synthesis. capes.gov.br

Engineered Microbial Systems: As mentioned for improving yields, engineered E. coli or yeast can be used as whole-cell biocatalysts. By expressing plant UDP-glucosyltransferases (UGTs) and engineering the host's nucleotide sugar pathways, various flavonoid glycosides can be synthesized. nih.gov This platform would be ideal for creating a range of glycosylated analogs.

Chemoenzymatic Synthesis: A hybrid approach combining efficient chemical synthesis of the flavonoid core with enzymatic glycosylation to generate the final product and its analogs.

In-depth SAR Studies for Precision Modulation of Bioactivity

Structure-activity relationship (SAR) studies are crucial for understanding which structural features of this compound are responsible for its biological effects and for designing more potent and selective analogs.

Key questions to address in SAR studies include:

The Role of the Glycoside: The presence, number, and type of sugar moieties can significantly impact a flavonoid's activity. researchgate.netnih.gov Studies on other flavonoids have shown that glycosylation can either enhance or diminish biological effects. For example, in a study on flavonoids from Scutellaria baicalensis, the aglycones apigenin (B1666066) and baicalein (B1667712) showed higher inhibitory effects against α-glucosidase and α-amylase than their corresponding glycosides. researchgate.net

Hydroxylation Pattern: The number and position of hydroxyl groups on the A and B rings of the flavonoid core are known to be critical for antioxidant and anti-inflammatory activities. nih.gov

Other Substitutions: The effect of adding other functional groups, such as methyl or acetyl groups, to the flavonoid scaffold should be explored to modulate properties like lipophilicity and cell permeability.

A systematic approach would involve synthesizing a library of analogs with variations in these key structural features and screening them in relevant biological assays.

Integration of Multi-omics and Systems Biology Approaches for Comprehensive Mechanistic Understanding

To gain a holistic view of the biological effects of this compound, future research should integrate multi-omics and systems biology approaches. uq.edu.auresearchgate.net These "hypothesis-free" methods can reveal complex interactions and previously unknown pathways affected by the compound. uq.edu.au

Transcriptomics and Proteomics: These techniques can identify changes in gene and protein expression in cells or tissues treated with the compound, providing a broad overview of the cellular response. worldscientific.comnih.gov This can help to pinpoint the signaling pathways and cellular processes that are modulated.

Metabolomics: Analyzing the changes in the cellular metabolome can reveal downstream effects on metabolic pathways. researchgate.net This is particularly relevant for a compound with known effects on metabolic diseases. frontiersin.org

Integrated Analysis: The true power of these approaches lies in their integration. nih.govmdpi.com For example, combining transcriptomic and metabolomic data from Perilla has been used to elucidate the flavonoid biosynthesis pathway. nih.gov A similar approach in a therapeutic context could link changes in gene expression to specific metabolic outcomes, providing a comprehensive understanding of the compound's mechanism of action. nih.govmdpi.com

By applying these advanced research strategies, the scientific community can systematically explore the therapeutic potential of this compound, paving the way for the development of novel, flavonoid-based medicines.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Scutellarin
Scutellarein
Apigenin
Baicalein
Luteolin
Naringenin (B18129)
Kaempferol
Quercetin

Q & A

Q. Table 1. Comparative Advantages of Analytical Techniques

TechniqueApplicationLimitationsKey Parameters to Report
HPLC-UVPurity assessmentLow sensitivity for trace impuritiesColumn type, mobile phase, λ detection
qNMRAbsolute quantificationRequires high-purity standardsSolvent, internal standard, relaxation delay
LC-MS/MSMetabolite profilingMatrix effects in complex samplesIonization mode, collision energy

Q. Table 2. Checklist for Reproducible Pharmacokinetic Studies

ParameterDetails
Animal modelSpecies, strain, age, sex
Dosing routeOral, IV, IP; vehicle composition
SamplingTime points, anticoagulant used
Data analysisSoftware (e.g., Phoenix WinNonlin)

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